Acotiamide Impurity 6 Maleate Acotiamide Impurity 6 Maleate An impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.
Brand Name: Vulcanchem
CAS No.: 185103-81-5
VCID: VC0195538
InChI: InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C26H36N4O9S
Molecular Weight: 580.653

Acotiamide Impurity 6 Maleate

CAS No.: 185103-81-5

Cat. No.: VC0195538

Molecular Formula: C26H36N4O9S

Molecular Weight: 580.653

* For research use only. Not for human or veterinary use.

Acotiamide Impurity 6 Maleate - 185103-81-5

Specification

CAS No. 185103-81-5
Molecular Formula C26H36N4O9S
Molecular Weight 580.653
Standard InChI InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key YKSFNGAJFVKGIY-BTJKTKAUSA-N
SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Physical and Chemical Properties

Acotiamide Impurity 6 Maleate appears physically as a yellow powder or solid . Its solubility profile indicates it is:

  • Soluble in methanol

  • Soluble in DMSO (may require sonication for complete dissolution)

  • Slightly soluble in water (heating may be required for dissolution)

For optimal stability, the compound is typically stored at room temperature in dry conditions .

Analytical Characterization and Detection Methods

Spectroscopic Analysis Techniques

The identification and characterization of Acotiamide Impurity 6 Maleate typically involve multiple complementary analytical techniques:

  • Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular structure based on its characteristic mass-to-charge ratio pattern .

  • Nuclear Magnetic Resonance Spectroscopy: Proton NMR (H1NMR) provides detailed structural information by analyzing the hydrogen environments within the molecule .

  • High-Performance Liquid Chromatography: HPLC serves as the primary method for purity determination, with typical purity standards exceeding 95% .

Table 1: Standard Analytical Parameters for Acotiamide Impurity 6 Maleate Characterization

Test ParameterMethodologyAcceptance CriteriaTypical Result
AppearanceVisual inspectionSolidYellow powder/solid
Structural IdentificationLCMSConfirm to structureConforms
Purity AssessmentHPLC>95%>95%
Structural ConfirmationH1NMRConfirm to structureConforms
SolubilityDissolution testingSoluble in Methanol/DMSOConforms

Chromatographic Detection Methods

High-Performance Liquid Chromatography (HPLC) serves as the standard method for detection and quantification of Acotiamide Impurity 6 Maleate. The optimized HPLC conditions typically include:

  • Stationary Phase: Octadecyl silane (C18) columns .

  • Mobile Phase Composition:

    • Mobile phase A: Methanol

    • Mobile phase B: Aqueous solutions containing modifiers such as:

      • 0.1% triethylamine and 0.1% aqueous acid

      • 1% diethylamine and 1% glacial acetic acid

      • 0.1% ammonium acetate and 1% phosphorus aqueous acid

      • 0.5% diethylamine and 0.5% glacial acetic acid

  • Gradient Elution Profile:

    • 40:60 (A:B) for 0-8 minutes

    • 70:30 (A:B) for 8-50 minutes

    • 70:30 (A:B) for 50-55 minutes

  • Detection Parameters:

    • Wavelength: 275-285 nm (typically 280 nm)

    • Column temperature: 30°C

    • Flow rate: 1.0 mL/min

Sample Preparation and Detection Sensitivity

Sample preparation for analysis typically follows this protocol:

  • Precise weighing of 10-20 mg of sample

  • Dissolution in methanol-water mixture (1:1)

  • Dilution to appropriate concentration

  • Preparation of contrast solution through serial dilution

The sensitivity of detection methods for related acotiamide impurities demonstrates the following parameters:

Table 2: Detection and Quantification Limits for Acotiamide and Related Impurities

CompoundDetection Limit (μg/mL)Quantification Limit (μg/mL)
Acotiamide hydrochloride hydrate0.360.72
Impurity F0.150.30
Impurity E0.230.46
Impurity C0.801.60
Impurity D0.320.64
Impurity G0.320.65
Impurity B0.190.38
Impurity A0.190.37

These detection limits ensure that even trace amounts of impurities can be identified and quantified, supporting stringent quality control in pharmaceutical manufacturing .

Relationship to Acotiamide and Pharmaceutical Significance

Acotiamide: Therapeutic Profile and Mechanism

To understand the significance of Acotiamide Impurity 6 Maleate, it is essential to contextualize it within the framework of its parent compound, acotiamide. Acotiamide hydrochloride received its first global regulatory approval in Japan in 2013 for treating functional dyspepsia symptoms, including postprandial fullness, upper abdominal bloating, and early satiety .

The therapeutic action of acotiamide involves:

  • Enhancement of acetylcholine release through antagonistic activity on muscarinic types 1 and 2 autoreceptors in the enteric nervous system

  • Inhibition of acetylcholinesterase activity

  • Potential direct effects on the gut and indirect actions through the brain-gut axis

These mechanisms improve upper gastrointestinal motility, relieving abdominal symptoms arising from impaired GI motility in functional dyspepsia patients. Clinical studies have demonstrated that acotiamide significantly increases gastric accommodation and accelerates gastric emptying compared to placebo treatments .

Inspection ProjectSample 1Sample 2Sample 3
Impurity ANot detectedNot detectedNot detected
Impurity BNot detectedNot detectedNot detected
Impurity CNot detectedNot detectedNot detected
Impurity DNot detectedNot detectedNot detected
Impurity ENot detectedNot detectedNot detected
Impurity FNot detectedNot detectedNot detected
Impurity GNot detectedNot detectedNot detected
Other single impurity0.03%0.03%0.02%
Total impurities0.07%0.06%0.04%

These results demonstrate the stringent quality control applied to acotiamide formulations, ensuring minimal impurity levels in the final pharmaceutical product .

ParameterSpecification
PurityTypically >95%
FormPowder/Solid
Storage ConditionsRoom temperature, dry place
Research ApplicationsPharmaceutical intermediates, Material synthesis, Analytical reference standard
RestrictionsFor research use only, not for human or veterinary use

The compound is typically synthesized through multiple steps, starting from raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine, which undergo a series of reactions including condensation and cyclization to form the final product.

Clinical Relevance in Acotiamide Research

Impact on Acotiamide Efficacy Studies

The control of impurities, including Acotiamide Impurity 6 Maleate, is crucial for ensuring the validity of clinical efficacy studies involving acotiamide. Clinical trials have demonstrated significant therapeutic benefits of acotiamide in treating functional dyspepsia:

  • Improved Gastric Function: Acotiamide significantly increases gastric accommodation compared to placebo (p = 0.04 vs. p = 0.08) and accelerates gastric emptying (p = 0.02 vs. p = 0.59) .

  • Symptom Relief: The compound significantly improves total Gastrointestinal Symptom Rating Scale (GSRS) scores compared to placebo (p = 0.0007 vs. p = 0.14) .

  • Psychological Benefits: Acotiamide significantly improves Hospital Anxiety and Depression Scale (HADS) anxiety scores compared to placebo (p = 0.04 vs. p = 0.20) .

Extended-Release Formulation Studies

Recent research has explored extended-release formulations of acotiamide, comparing once-daily administration with traditional three-times-daily dosing:

Table 5: Comparison of Extended-Release vs. Standard Acotiamide Formulations

EndpointAcotiamide ER 300 mg OD (N=109)Acotiamide 100 mg TID (N=110)Difference (95% CI)p-value
Primary endpoint responder rate using OTE (PP)92.66%94.39%−1.7 (−8.3, 4.8)0.7835
Secondary endpoints elimination rate (PP)38.53%37.38%−1.1 (−14.1, 11.8)0.8892
Primary endpoint responder rate using OTE (ITT)92.66%92.73%−0.1 (−7.0, 6.8)1.0000

These results demonstrate comparable efficacy between the extended-release formulation (once daily) and the standard formulation (three times daily), suggesting potential benefits for patient convenience and compliance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator